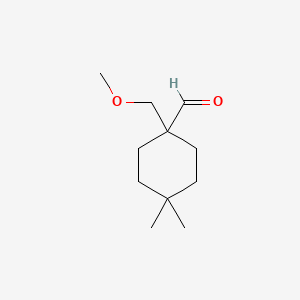![molecular formula C16H22N2O4 B13251675 1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid](/img/structure/B13251675.png)
1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C16H22N2O4. This compound is characterized by the presence of a benzyloxycarbonyl group, a dimethylamino group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the dimethylamino group at the 5-position of the piperidine ring. The carboxylic acid group is then introduced at the 3-position. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are amines and alcohols.
Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for the development of new chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Uniqueness
1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and medicine .
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
5-(dimethylamino)-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H22N2O4/c1-17(2)14-8-13(15(19)20)9-18(10-14)16(21)22-11-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,19,20) |
InChI Key |
XTEJVDAWGNXLPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13251598.png)
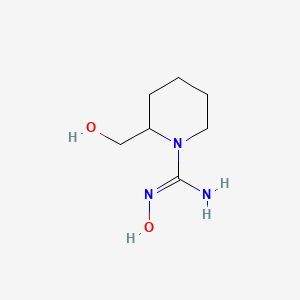
![(Heptan-4-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251608.png)
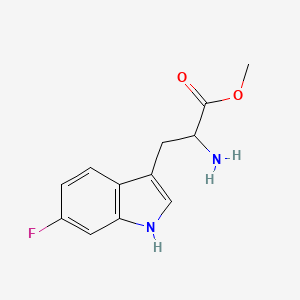
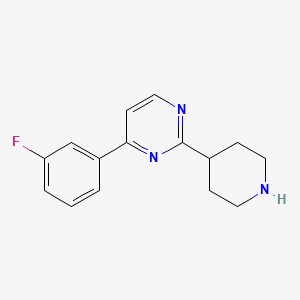

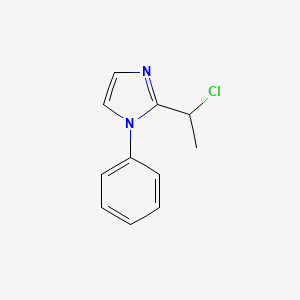
![2-(Propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13251634.png)
![4-[(Azetidin-3-yl)methoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13251635.png)
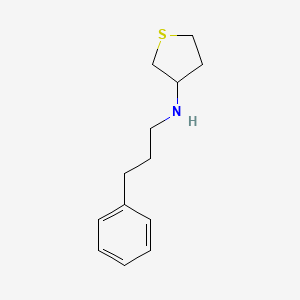
![4-{[(2,3-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13251647.png)
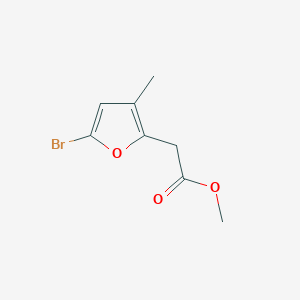
![N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine](/img/structure/B13251659.png)
